molecular formula C22H28O6 B1232649 Pseudolaric acid A CAS No. 82508-32-5

Pseudolaric acid A

Cat. No. B1232649
CAS RN: 82508-32-5
M. Wt: 388.5 g/mol
InChI Key: GOHMRMDXUXWCDQ-MPVZDDSSSA-N
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Description

Pseudolaric Acid A (PAA) is a diterpenoid derived from Pseudolarix kaempferi . It is one of the main bioactive ingredients in traditional medicine Pseudolarix cortex . PAA exhibits remarkable anticancer activities and antifungal properties . It is also known for its anti-angiogenic properties .


Synthesis Analysis

The total synthesis of Pseudolaric acid A was accomplished in 16 steps from commercially available starting material. The synthesis process features a samarium diiodide (SmI(2))-mediated intramolecular alkene-ketyl radical cyclization and a ring-closing metathesis (RCM) reaction to stereoselectively cast the unusual trans-fused [5-7]-bicyclic core of pseudolaric acid A .


Molecular Structure Analysis

Pseudolaric acid A has a molecular formula of C22H28O6 . The structure of Pseudolaric acid A includes a unique trans-fused [5-7]-bicyclic core .


Chemical Reactions Analysis

Pseudolaric acid A has been found to have potent antiproliferation and anticancer activities. It induces cell cycle arrest at the G2/M phase and promotes cell death through the caspase-8/caspase-3 pathway .


Physical And Chemical Properties Analysis

Pseudolaric acid A has a molecular weight of 388.5 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 6 . Its Rotatable Bond Count is 5 . The Exact Mass and Monoisotopic Mass of Pseudolaric acid A are 388.18858861 g/mol .

Scientific Research Applications

Traditional Chinese Medicine (TCM)

PAA, a diterpene isolated from Cortex pseudolaricis, has been recorded as a common Traditional Chinese Medicine (TCM) to treat eczema, fungal skin infections, and other skin diseases for centuries .

Anticancer Activities

PAA has been demonstrated to be used as novel treatments for cancer. It has been identified as a potential anti-AML compound. It is a diterpene acid found in the root bark of the Pseudolarix kaempferi Gordan tree (Golden Larch) with noted anti-cancer properties .

Immune Disorders

PAA has been proved to markedly inhibit inflammatory reaction and regulate the immune response. The aforementioned properties suggest PAA is potentially of therapeutic value in the treatment of immune disorders .

Inflammatory Diseases

PAA has been demonstrated to be used as novel treatments for inflammatory diseases. It has been proved to markedly inhibit inflammatory reaction .

Immunosuppression

PAA has been demonstrated to be used as novel treatments for immunosuppression. It has been proved to markedly regulate the immune response .

Mechanism of Action

Target of Action

Pseudolaric Acid A (PAA) is a bioactive ingredient in traditional medicine Pseudolarix cortex . The primary target of PAA is Hsp90 , a heat shock protein . Hsp90 is a molecular chaperone involved in the stability and function of other proteins. PAA directly binds to Hsp90, inhibiting its function .

Mode of Action

PAA interacts with Hsp90, leading to the disruption of its function . This interaction induces cell cycle arrest at the G2/M phase and promotes cell death through the caspase-8/caspase-3 pathway . The binding of PAA to Hsp90 has been confirmed through multiple biophysical experiments .

Biochemical Pathways

The primary biochemical pathway affected by PAA is the cell cycle . PAA induces cell cycle arrest at the G2/M phase . This arrest is a result of the inhibition of Hsp90, which is crucial for cell cycle progression. The caspase-8/caspase-3 pathway, a part of the apoptosis mechanism, is also activated, leading to cell death .

Result of Action

The result of PAA’s action is potent antiproliferation and anticancer activities . By inducing cell cycle arrest and promoting cell death, PAA exhibits remarkable anticancer activities . The correlation between its Hsp90 inhibitory activity and anticancer activity has been revealed through structure-activity relationship studies .

Action Environment

It is known that paa is a bioactive ingredient in traditional medicine pseudolarix cortex , suggesting that it is stable and effective in the natural environment of this plant. The influence of other environmental factors on PAA’s action, efficacy, and stability is currently unclear and warrants further investigation.

Safety and Hazards

Pseudolaric acid A is very toxic if swallowed, irritating to skin, and poses a risk of serious damages to eyes. It also has the potential to cause serious damage to health by prolonged exposure. There is a possible risk of impaired fertility and harm to an unborn child .

properties

IUPAC Name

(2E,4E)-5-[(1R,7S,8S,9R)-7-acetyloxy-4,9-dimethyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O6/c1-14-7-11-21-12-9-17(22(21,13-8-14)27-16(3)23)20(4,28-19(21)26)10-5-6-15(2)18(24)25/h5-7,10,17H,8-9,11-13H2,1-4H3,(H,24,25)/b10-5+,15-6+/t17-,20+,21+,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOHMRMDXUXWCDQ-MPVZDDSSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC23CCC(C2(CC1)OC(=O)C)C(OC3=O)(C)C=CC=C(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC[C@]23CC[C@H]([C@]2(CC1)OC(=O)C)[C@@](OC3=O)(C)/C=C/C=C(\C)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501033697
Record name Pseudolaric acid A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501033697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pseudolaric acid A

CAS RN

82508-32-5
Record name Pseudolaric acid A
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Record name Pseudolaric acid A
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Record name Pseudolaric acid A
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Record name 82508-32-5
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is Pseudolaric Acid A (PAA) and where is it found?

A1: Pseudolaric Acid A (PAA) is a diterpenoid compound primarily isolated from the root bark of the Chinese tree Pseudolarix kaempferi Gordon (Pinaceae) [, , , , , , ].

Q2: What are the traditional medicinal uses of Pseudolarix kaempferi?

A2: Pseudolarix kaempferi has been traditionally utilized in Chinese medicine as an antifungal remedy, particularly for skin diseases caused by fungal infections [, , , ].

Q3: Does PAA possess any notable biological activities?

A3: Yes, PAA demonstrates antifungal and cytotoxic properties. It also exhibits activity against certain drug-resistant tumor cell lines [, , , , , , , , , , ].

Q4: Is PAA effective against non-albicans Candida (NAC) species?

A4: Yes, PAA exhibits antifungal activity against prevalent NAC species such as C. tropicalis, C. parapsilosis complex, and C. glabrata [].

Q5: How does PAA impact Candida albicans biofilms?

A5: PAA alone inhibits Candida albicans biofilms and shows synergistic effects when combined with fluconazole. It disrupts biofilm formation by inhibiting adhesion and the yeast-to-hypha transition [].

Q6: Does PAA demonstrate synergistic effects with other antifungals?

A6: Yes, PAA displays a synergistic antifungal effect when combined with fluconazole, particularly against fluconazole-resistant C. tropicalis [].

Q7: How does PAA affect the cell structure of C. tropicalis?

A7: PAA causes detrimental effects on the cell membranes of C. tropicalis in a dose-dependent manner [].

Q8: What intracellular changes are observed in C. tropicalis upon PAA exposure?

A8: PAA exposure leads to increased vacuole formation and the development of autophagosomes within C. tropicalis cells [].

Q9: Does PAA induce autophagy in other cell types?

A9: Yes, PAA has been shown to induce autophagy in murine fibrosarcoma L929 cells, SW579 human thyroid squamous cell carcinoma cells, and MRC5 human lung fibroblast cells [, ].

Q10: What is known about the mechanism of action of PAA?

A10: PAA's mechanism of action involves multiple pathways. It disrupts ergosterol biosynthesis in fungi [], induces cell cycle arrest and apoptosis in various cancer cell lines [, , ], and activates protein kinase C (PKC) signaling, leading to autophagy and senescence in some cell types [].

Q11: Does PAA's activity vary depending on the type of cancer cell line?

A11: Yes, PAA induces apoptosis in various cancer cell lines, but in some cell lines, like L929 murine fibrosarcoma and SW579 human thyroid squamous cell carcinoma cells, it primarily induces autophagy [, ].

Q12: Does PAA interact with the death receptor pathway to induce apoptosis?

A12: While PAB induces apoptosis through death receptor 5 (DR5) in head and neck cancer cell lines, in MCF-7 cells, PAB-induced apoptosis appears to be independent of the Fas receptor pathway [, ].

Q13: How does the structure of PAA relate to its activity?

A13: Modifying PAA's structure, such as deacetylation or esterification, can significantly alter its activity. For instance, deacetyl Pseudolaric Acid B (PLAC) and Pseudolaric Acid B-O-β-D-glucoside (PLAG) show reduced or abolished activation of PPAR isoforms compared to PAA [].

Q14: Does PAA interact with peroxisome proliferator-activated receptors (PPARs)?

A14: Yes, PAA acts as a PPAR agonist, activating PPARα, PPARγ, and PPARδ isoforms [].

Q15: What is the molecular formula and weight of PAA?

A15: The molecular formula of PAA is C22H28O6, and its molecular weight is 388.46 g/mol [, ].

Q16: What spectroscopic techniques have been employed to elucidate the structure of PAA?

A16: Various spectroscopic methods, including IR, 1H NMR, 13C NMR, and X-ray diffraction, have been used to determine the structure of PAA and its derivatives [, , , , ].

Q17: Are there established analytical methods for quantifying PAA?

A17: Yes, high-performance liquid chromatography (HPLC) methods have been developed for the quantitative analysis of PAA and related diterpenoids in plant materials and formulations [, ].

Q18: Have mass spectrometry techniques been used to study PAA?

A18: Yes, mass spectrometry, including high-resolution mass spectrometry and metastable ion analysis, has been used to study the fragmentation patterns and elucidate the structures of PAA and its derivatives [].

Q19: Have there been successful attempts to synthesize PAA?

A19: Yes, several total syntheses of PAA have been achieved, showcasing the complexity of its structure and the ingenuity of synthetic organic chemistry [, , , ].

Q20: What key synthetic strategies have been employed in the total synthesis of PAA?

A20: Key strategies in PAA synthesis include samarium diiodide-mediated intramolecular alkene-ketyl radical cyclization [], ring-closing metathesis (RCM) reactions [, ], and rhodium-mediated cycloadditions [].

Q21: What is known about the pharmacokinetics of PAA?

A21: While detailed pharmacokinetic data is limited, studies suggest that PAA undergoes metabolism, including hydrolysis and glucosylation. Pseudolaric Acid C2 appears to be the predominant metabolite detected in plasma, urine, bile, and feces [].

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